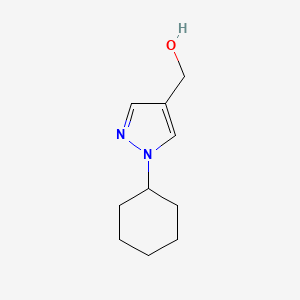
(1-cyclohexyl-1H-pyrazol-4-yl)methanol
Overview
Description
Molecular Structure Analysis
The molecular structure of “(1-cyclohexyl-1H-pyrazol-4-yl)methanol” consists of a cyclohexyl group attached to the 1-position of a pyrazol ring, with a methanol group also attached to the 4-position of the pyrazol ring.Chemical Reactions Analysis
Specific chemical reactions involving “(1-cyclohexyl-1H-pyrazol-4-yl)methanol” are not available in the current data. Pyrazole compounds, in general, are known to participate in various chemical reactions, including cycloaddition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “(1-cyclohexyl-1H-pyrazol-4-yl)methanol” are not fully available in the current data. It is known that it is a solid compound .Scientific Research Applications
Anticancer Research
(1-cyclohexyl-1H-pyrazol-4-yl)methanol derivatives have been explored for their potential anticancer properties. For instance, compounds synthesized from this chemical have been tested for their ability to inhibit the growth and migration of cancer cells, such as A549 lung cancer cells .
Chemical Synthesis
This compound is used in the synthesis of various heterocyclic compounds, which are crucial in the development of new pharmaceuticals and agrochemicals .
Biological Transformation Agent
Pyrazole-based ligands, which can be derived from (1-cyclohexyl-1H-pyrazol-4-yl)methanol, have applications as biological transformation agents due to their ability to interact with biological molecules .
Analytical Chemistry
In analytical chemistry, this compound can be used as a reagent or a building block for synthesizing more complex molecules that are used in analytical assays and techniques .
Material Science
The compound’s derivatives may be used in material science research, particularly in the synthesis of new materials with potential unique properties .
Catalysis
Pyrazole derivatives are known to act as catalysts in various chemical reactions, including hydrolysis and oxidation processes .
Mechanism of Action
Target of Action
It is known that pyrazole-bearing compounds, which include (1-cyclohexyl-1h-pyrazol-4-yl)methanol, have diverse pharmacological effects .
Mode of Action
A molecular simulation study on a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that (1-cyclohexyl-1H-pyrazol-4-yl)methanol might interact with its targets in a similar manner.
Biochemical Pathways
It is known that pyrazole derivatives can have potent antileishmanial and antimalarial activities , suggesting that they may affect the biochemical pathways related to these diseases.
Result of Action
It is known that pyrazole derivatives can have potent antileishmanial and antimalarial activities , suggesting that they may have significant effects at the molecular and cellular levels.
properties
IUPAC Name |
(1-cyclohexylpyrazol-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c13-8-9-6-11-12(7-9)10-4-2-1-3-5-10/h6-7,10,13H,1-5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBLLNQHWRBVLKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=C(C=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-cyclohexyl-1H-pyrazol-4-yl)methanol | |
CAS RN |
861135-99-1 | |
| Record name | (1-cyclohexyl-1H-pyrazol-4-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

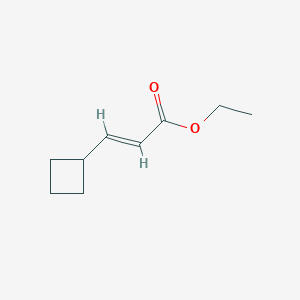
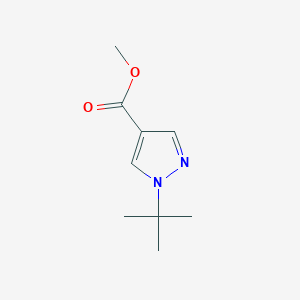
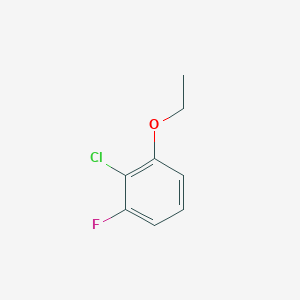
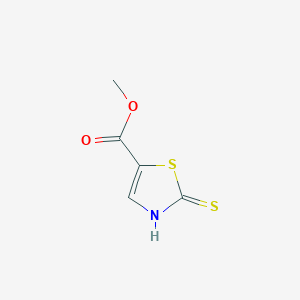
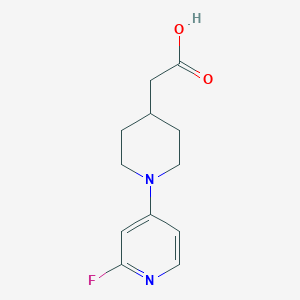
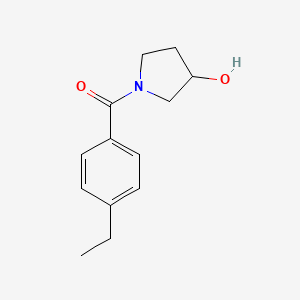
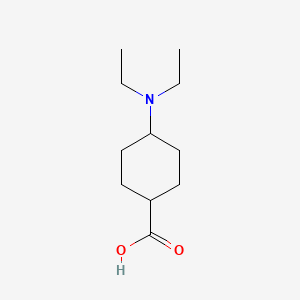

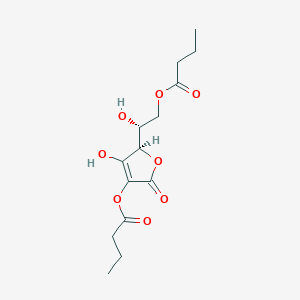
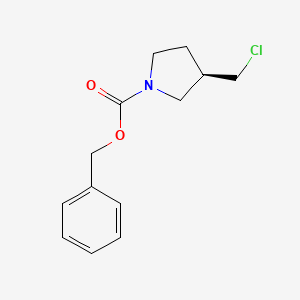
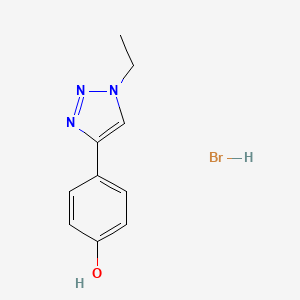

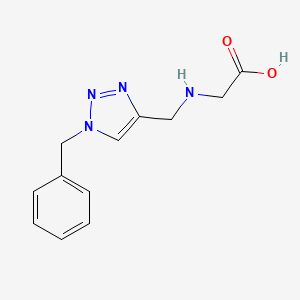
![1-({[(Oxolan-2-yl)methyl]sulfanyl}methyl)cyclopentan-1-ol](/img/structure/B1488131.png)